molecular formula C17H14N6OS B2577671 3-(3-methoxyphenyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 941911-93-9

3-(3-methoxyphenyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2577671
CAS No.: 941911-93-9
M. Wt: 350.4
InChI Key: PHSOHLFVAVYLIG-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a synthetic small molecule recognized for its potent inhibitory activity against a range of protein kinases. Its core structure is based on the triazolopyrimidine scaffold , a known privileged structure in medicinal chemistry for designing ATP-competitive kinase inhibitors. This compound is structurally related to kinase inhibitors like Vatalanib , sharing the 3-aryl substituent, but is functionally distinguished by its unique 7-((pyridin-3-ylmethyl)thio) side chain, which is critical for its target binding profile and selectivity. It serves as a valuable chemical probe in biochemical and cellular assays to investigate dysregulated kinase signaling pathways, particularly in the context of oncogenesis , cell proliferation, and angiogenesis. Researchers utilize this compound to elucidate the specific roles of its target kinases, to study downstream effector mechanisms, and to explore potential therapeutic strategies in preclinical models. Its primary research value lies in its utility for high-throughput screening, target validation, and structure-activity relationship (SAR) studies aimed at developing novel targeted therapies.

Properties

IUPAC Name

3-(3-methoxyphenyl)-7-(pyridin-3-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS/c1-24-14-6-2-5-13(8-14)23-16-15(21-22-23)17(20-11-19-16)25-10-12-4-3-7-18-9-12/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSOHLFVAVYLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC4=CN=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-methoxyphenyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of the triazolopyrimidine family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a complex heterocyclic structure that includes a triazole ring fused with a pyrimidine ring. The presence of various functional groups allows it to interact with multiple biological targets.

Synthesis

The synthesis typically involves multi-step organic reactions, including:

  • Michael Addition Reaction : A common method where 1,2,4-triazol-5-amine reacts with pyrimidine derivatives.
  • Reagents and Conditions : Specific reagents and conditions can vary based on the desired substituents at different synthesis stages.

Biological Activity

The biological activity of this compound is primarily linked to its potential therapeutic effects in various medical fields.

Anticancer Activity

Triazolopyrimidines have been extensively studied for their anticancer properties. For instance:

  • Cell Proliferation Inhibition : Compounds in this class have shown significant inhibition of cell proliferation in various cancer cell lines (e.g., A431 vulvar epidermal carcinoma) .
  • Mechanism of Action : The mechanism often involves the inhibition of specific signaling pathways such as VEGFR (Vascular Endothelial Growth Factor Receptor) signaling, which is crucial for tumor growth and metastasis .

Antimicrobial Properties

Triazolopyrimidines are also recognized for their antimicrobial activities:

  • Broad Spectrum : They exhibit activity against bacteria, fungi, and viruses .
  • Structure-Activity Relationship (SAR) : The presence of specific functional groups influences their efficacy against different pathogens.

Case Studies and Research Findings

Research has highlighted various derivatives of triazolopyrimidines, including the compound :

  • In Vitro Studies :
    • A study demonstrated that derivatives with similar structures inhibited cancer cell migration and invasion .
    • Another research indicated that certain pyrimidine derivatives showed potent activity against Plasmodium falciparum, the malaria-causing parasite .
  • In Vivo Evaluations :
    • Animal studies are necessary to assess the pharmacokinetics and therapeutic efficacy of these compounds in a biological context.

Data Tables

Activity Type Target/Pathway Effect Observed
AnticancerVEGFR signalingInhibition of cell proliferation
AntimicrobialVarious pathogensBroad-spectrum antimicrobial activity
AntiparasiticPlasmodium falciparumSignificant inhibition observed

Scientific Research Applications

Medicinal Chemistry

The compound's structural features indicate potential applications in the development of new therapeutic agents. Research has shown that triazolo-pyrimidine derivatives exhibit a variety of biological activities, including:

  • Anticancer Activity : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of the pyridine moiety may enhance the compound's activity against bacterial pathogens. Studies on related compounds have shown promising results against strains such as Escherichia coli and Pseudomonas aeruginosa.

Antimalarial Activity

Research on triazolo derivatives has indicated their potential as antimalarial agents. In silico studies and molecular docking analyses have been utilized to evaluate their efficacy against malaria-causing parasites, particularly Plasmodium falciparum. The design of virtual libraries containing triazolo compounds has led to the identification of promising candidates for further development.

Neuropharmacology

Triazolo-pyrimidines are also being explored for their neuropharmacological effects. Compounds in this class have been investigated for their anxiolytic and anticonvulsant activities, making them candidates for treating neurological disorders.

Case Study 1: Anticancer Activity

A study focusing on triazolo-pyrimidine derivatives found that certain compounds exhibited significant cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism involved modulation of key signaling pathways associated with cancer cell survival, indicating a potential therapeutic role for this compound in oncology.

Case Study 2: Antimicrobial Efficacy

In vitro evaluations of related triazolo derivatives demonstrated activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to existing antibiotics. This suggests that 3-(3-methoxyphenyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine could be a valuable addition to antimicrobial drug development.

Case Study 3: Antimalarial Research

Research involving the synthesis and evaluation of triazolo-pyrimidines as antimalarial agents highlighted their potential through virtual screening methods. Compounds were designed to target falcipain-2, an enzyme critical for the survival of malaria parasites, showing promising results in inhibiting parasite growth.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) bridge between the pyridin-3-ylmethyl group and the triazolo-pyrimidine core is susceptible to nucleophilic substitution under alkaline conditions. This reaction is critical for modifying the compound’s bioactivity.

Key Observations :

  • Reagents : Alkyl halides (e.g., methyl iodide) or aryl halides in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C.

  • Products : Substitution of the pyridin-3-ylmethyl group with alkyl/aryl thiols, yielding derivatives with altered lipophilicity.

  • Mechanism : SN2 pathway facilitated by the electron-deficient pyrimidine ring, which polarizes the C–S bond.

Example Reaction :

Compound+CH3IK2CO3,DMF3-(3-Methoxyphenyl)-7-(methylthio)-3H-[1][2][3]triazolo[4,5-d]pyrimidine+Pyridin-3-ylmethanol\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{3-(3-Methoxyphenyl)-7-(methylthio)-3H-[1][2][3]triazolo[4,5-d]pyrimidine} + \text{Pyridin-3-ylmethanol}

Oxidation of Thioether to Sulfone

The thioether group undergoes oxidation to sulfone under mild oxidative conditions, altering electronic properties and biological interactions.

Key Observations :

  • Reagents : Hydrogen peroxide (H2_2O2_2) or meta-chloroperbenzoic acid (mCPBA) in acetic acid at 25–40°C.

  • Products : Sulfone derivatives with enhanced polarity and potential for hydrogen bonding.

Example Reaction :

CompoundH2O2,AcOH3-(3-Methoxyphenyl)-7-((pyridin-3-ylmethyl)sulfonyl)-3H-[1][2][3]triazolo[4,5-d]pyrimidine\text{Compound} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{3-(3-Methoxyphenyl)-7-((pyridin-3-ylmethyl)sulfonyl)-3H-[1][2][3]triazolo[4,5-d]pyrimidine}

Electrophilic Aromatic Substitution on the Methoxyphenyl Ring

The 3-methoxyphenyl substituent participates in electrophilic substitution, particularly at the para position relative to the methoxy group.

Key Observations :

  • Reagents : Nitration (HNO3_3/H2_2SO4_4), sulfonation (H2_2SO4_4), or halogenation (Cl2_2, Br2_2).

  • Products : Nitro-, sulfonyl-, or halo-substituted derivatives. The methoxy group directs electrophiles to the para position due to its electron-donating nature .

Example Reaction :

CompoundHNO3,H2SO43-(3-Methoxy-4-nitrophenyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1][2][3]triazolo[4,5-d]pyrimidine\text{Compound} \xrightarrow{\text{HNO}_3, \text{H}_2\text{SO}_4} \text{3-(3-Methoxy-4-nitrophenyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1][2][3]triazolo[4,5-d]pyrimidine}

Ring Modification of the Triazolo-Pyrimidine Core

The fused triazolo-pyrimidine system undergoes regioselective reactions, particularly at the pyrimidine C-5 position.

Key Observations :

  • Reagents : Alkylating agents (e.g., ethyl bromoacetate) or acyl chlorides.

  • Products : C-5 alkylated or acylated derivatives. Reactivity is influenced by the electron-withdrawing triazole ring .

Example Reaction :

Compound+BrCH2COOEtNaH, THF5-Ethoxycarbonylmethyl Derivative\text{Compound} + \text{BrCH}_2\text{COOEt} \xrightarrow{\text{NaH, THF}} \text{5-Ethoxycarbonylmethyl Derivative}

Coordination with Metal Ions

The pyridine nitrogen and triazole sulfur atoms act as ligands for transition metals, enabling applications in catalysis or bioinorganic chemistry.

Key Observations :

  • Metals : Cu(II), Pd(II), and Pt(II) form stable complexes.

  • Applications : Enhanced anticancer activity in metal-coordinated derivatives .

Example Reaction :

Compound+[PdCl2(PhCN)2]Pd(II) Complex with Square-Planar Geometry\text{Compound} + \text{[PdCl}_2(\text{PhCN})_2] \rightarrow \text{Pd(II) Complex with Square-Planar Geometry}

Hydrolysis of the Methoxy Group

The methoxy group on the phenyl ring undergoes demethylation under acidic or enzymatic conditions.

Key Observations :

  • Reagents : HBr/AcOH or cytochrome P450 enzymes.

  • Products : Phenolic derivatives with altered pharmacokinetic properties .

Example Reaction :

CompoundHBr, AcOH3-(3-Hydroxyphenyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1][2][3]triazolo[4,5-d]pyrimidine\text{Compound} \xrightarrow{\text{HBr, AcOH}} \text{3-(3-Hydroxyphenyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1][2][3]triazolo[4,5-d]pyrimidine}

Mechanistic Insights

  • Thioether Reactivity : The electron-deficient pyrimidine ring increases the electrophilicity of the adjacent sulfur atom, facilitating nucleophilic attack.

  • Aromatic Substitution : The methoxy group’s +M effect directs electrophiles to the para position, while the pyridine ring’s electron-withdrawing nature modulates reactivity .

  • Metal Binding : Pyridine N and triazole S act as bidentate ligands, stabilizing metal complexes through chelation .

This compound’s versatility in undergoing diverse reactions underscores its potential as a scaffold for drug discovery and materials science. Experimental validation of these pathways is recommended to optimize yields and selectivity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Key Structural Variations in Triazolopyrimidine Derivatives
Compound Name Position 3 Substituent Position 7 Substituent Biological Target/Activity Reference
Target Compound 3-Methoxyphenyl (Pyridin-3-ylmethyl)thio Adenosine receptor antagonism (predicted)
3-Benzyl-5-(propylthio)-N-(pyridin-3-ylmethyl)-3H-triazolo[4,5-d]pyrimidin-7-amine Benzyl Propylthio + pyridin-3-ylmethylamine Enzyme inhibition (XDH)
BIIB014 (V2006) 4-Amino-3-methylbenzyl 2-Furyl Adenosine A2A receptor antagonist
Vipadenant 4-Amino-3-methylbenzyl Furan-2-yl Adenosine receptor antagonism
7-Methoxy-5-(methylthio)-3H-triazolo[4,5-d]pyrimidine - Methoxy + methylthio Unknown (structural analogue)
Key Observations:
  • Position 3: Benzyl or substituted benzyl groups (e.g., 4-amino-3-methylbenzyl in BIIB014) are common, enhancing receptor binding through aromatic stacking. The target compound’s 3-methoxyphenyl group offers moderate lipophilicity and electron-donating effects .
  • Position 7: Thioether groups (e.g., propylthio, methylthio) or heteroaryl substituents (e.g., furyl, pyridinyl) dominate.

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Metabolic Stability
Target Compound 381.4* 2.8 0.12 (PBS) Moderate (CYP2E1)
BIIB014 345.4 2.1 0.25 (PBS) High
Vipadenant 345.4 2.3 0.18 (PBS) Moderate
3-Benzyl-7-(piperazinyl)-5-(propylthio)-3H-triazolo[4,5-d]pyrimidine 392.5 3.5 0.08 (PBS) Low (CYP3A4)

*Calculated based on molecular formula C18H15N7OS.

Key Findings:
  • The target compound’s higher LogP (2.8 vs. 2.1–2.3 in BIIB014/vipadenant) suggests increased membrane permeability but lower aqueous solubility.
  • Piperazinyl derivatives (e.g., compound 7b in ) exhibit poor solubility due to bulkier substituents, whereas furyl or pyridinyl groups improve solubility via polar interactions .

Q & A

Q. How can researchers address batch-to-batch variability in synthetic yield or biological activity?

  • Methodological Answer : Implement quality-by-design (QbD) principles: vary reaction parameters (temperature, solvent ratio) via DoE (Design of Experiments) to identify critical process parameters (CPPs). Use PAT (Process Analytical Technology) tools like in situ FTIR to monitor reaction progress. For biological assays, include internal controls (e.g., staurosporine for cytotoxicity) and standardize cell passage numbers .

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